3-(1,1,2,2-Tetrafluoro-ethoxy)-benzoic acid ethyl ester

CAS No.: 773134-76-2

Cat. No.: VC11677843

Molecular Formula: C11H10F4O3

Molecular Weight: 266.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773134-76-2 |

|---|---|

| Molecular Formula | C11H10F4O3 |

| Molecular Weight | 266.19 g/mol |

| IUPAC Name | ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate |

| Standard InChI | InChI=1S/C11H10F4O3/c1-2-17-9(16)7-4-3-5-8(6-7)18-11(14,15)10(12)13/h3-6,10H,2H2,1H3 |

| Standard InChI Key | ZDWKIMYKUSBWRT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F |

| Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Notation

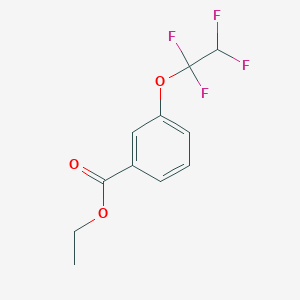

The compound’s IUPAC name, ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate, reflects its benzoyl core modified at the meta position by a 1,1,2,2-tetrafluoroethoxy group and an ethyl ester. Its canonical SMILES representation, CCOC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F, highlights the spatial arrangement of functional groups. The InChIKey ZDWKIMYKUSBWRT-UHFFFAOYSA-N provides a unique identifier for database referencing.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 773134-76-2 |

| Molecular Formula | C₁₁H₁₀F₄O₃ |

| Molecular Weight | 266.19 g/mol |

| IUPAC Name | Ethyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate |

| SMILES | CCOC(=O)C1=CC(=CC=C1)OC(C(F)F)(F)F |

| InChIKey | ZDWKIMYKUSBWRT-UHFFFAOYSA-N |

| PubChem CID | 131884985 |

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols for 3-(1,1,2,2-tetrafluoro-ethoxy)-benzoic acid ethyl ester are proprietary, its preparation likely involves sequential etherification and esterification steps. A plausible route begins with the reaction of 3-hydroxybenzoic acid with 1,1,2,2-tetrafluoroethyl iodide under basic conditions to form the intermediate 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid. Subsequent esterification with ethanol in the presence of a catalyst like sulfuric acid yields the final product.

Fluorinated ethers such as the tetrafluoroethoxy group are typically synthesized via nucleophilic substitution reactions, where fluorinated alcohols react with halogenated precursors. The strong electron-withdrawing nature of fluorine atoms enhances the stability of the ether linkage, making it resistant to hydrolysis under mild conditions.

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (octanol-water partition coefficient) is estimated to be moderately high due to the hydrophobic fluorinated ether and aromatic ring. This lipophilicity suggests preferential solubility in organic solvents like dichloromethane or tetrahydrofuran, with limited miscibility in water. Such properties are critical for its use in polymer formulations or as a synthetic intermediate requiring phase-separation steps.

Applications in Research and Industry

Pharmaceutical Intermediates

Fluorinated benzoic acid derivatives are pivotal in drug discovery, often serving as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. The tetrafluoroethoxy group may enhance metabolic stability and bioavailability, though specific studies on this compound’s pharmacological activity remain unpublished.

Materials Science

In polymer chemistry, fluorinated ethers improve thermal stability and reduce surface energy. Incorporating 3-(1,1,2,2-tetrafluoro-ethoxy)-benzoic acid ethyl ester into epoxy resins or polyurethanes could yield materials with enhanced resistance to solvents and UV radiation.

Agrochemical Development

The compound’s structural motifs align with those of herbicides and insecticides, where fluorine atoms often enhance target binding and environmental persistence. Research into its utility as a scaffold for crop protection agents is speculative but warranted given industry trends.

| Supplier | Product Code | Purity | Packaging |

|---|---|---|---|

| Angene Chemical | AGN-PC-3H7665 | 95% | 1 g, 5 g |

| AABlocks | AA01K5G8 | 97% | 250 mg, 1 g |

Regulatory and Environmental Aspects

Environmental Fate

The tetrafluoroethoxy group’s stability suggests potential environmental persistence. Hydrolysis of the ethyl ester could release 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, whose biodegradation kinetics remain unstudied. Predicted logD values indicate moderate bioaccumulation potential, necessitating further ecotoxicological evaluation .

Future Research Directions

-

Pharmacological Profiling: Screening for antimicrobial or anticancer activity using in vitro assays.

-

Polymer Compatibility Studies: Investigating its efficacy as a crosslinking agent in fluoropolymer matrices.

-

Metabolic Pathway Analysis: Elucidating degradation mechanisms in mammalian or microbial systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume